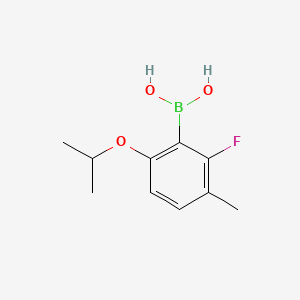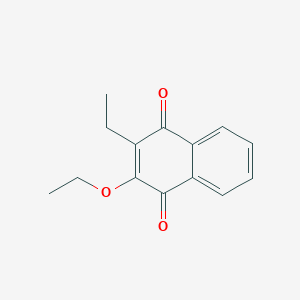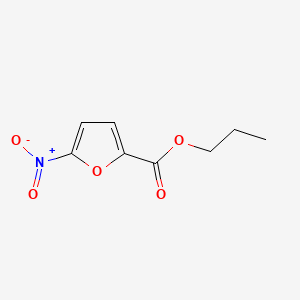
2-Furancarboxylic acid, 5-nitro-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyl-5-nitro-2-furoate: is an organic compound with the molecular formula C8H9NO5 It is characterized by the presence of a furan ring substituted with a nitro group and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-5-nitro-2-furoate typically involves the esterification of 5-nitro-2-furoic acid with n-propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of n-Propyl-5-nitro-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-Propyl-5-nitro-2-furoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in n-Propyl-5-nitro-2-furoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide to yield 5-nitro-2-furoic acid and n-propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Aqueous sodium hydroxide, acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the furan ring.
Reduction: 5-amino-2-furoic acid derivatives.
Substitution: 5-nitro-2-furoic acid and n-propanol.
Applications De Recherche Scientifique
Chemistry: n-Propyl-5-nitro-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of n-Propyl-5-nitro-2-furoate and its derivatives is ongoing
Industry: In the industrial sector, n-Propyl-5-nitro-2-furoate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other chemical manufacturing processes.
Mécanisme D'action
The mechanism by which n-Propyl-5-nitro-2-furoate exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets or other chemical species.
Molecular Targets and Pathways:
Nitro Group: Can be reduced to form amino derivatives, which may interact with enzymes or receptors.
Ester Group: Hydrolysis can release n-propanol and 5-nitro-2-furoic acid, which may have biological activity.
Comparaison Avec Des Composés Similaires
5-Nitro-2-furoic acid: Similar structure but lacks the ester group.
n-Propyl-2-furoate: Similar ester group but lacks the nitro group.
5-Nitro-2-furyl methyl ketone: Contains a nitro group and furan ring but has a ketone instead of an ester.
Uniqueness: n-Propyl-5-nitro-2-furoate is unique due to the combination of its nitro and ester functional groups attached to a furan ring
Propriétés
Numéro CAS |
20001-36-9 |
|---|---|
Formule moléculaire |
C8H9NO5 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
propyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-2-5-13-8(10)6-3-4-7(14-6)9(11)12/h3-4H,2,5H2,1H3 |
Clé InChI |
KDWMOTCARFFLTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



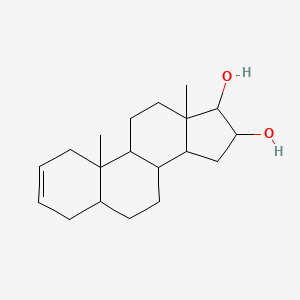
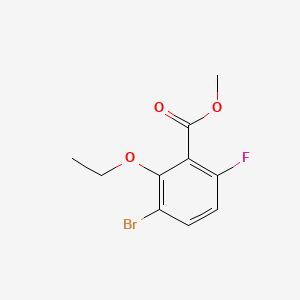
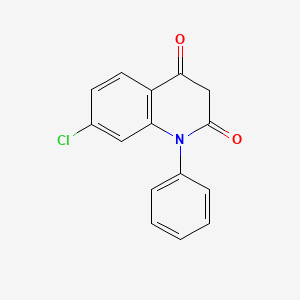
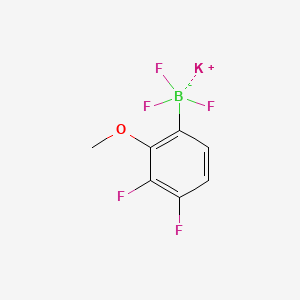
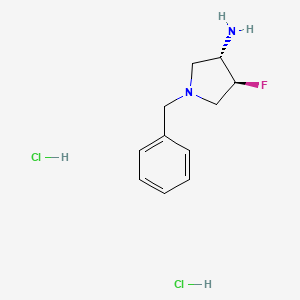
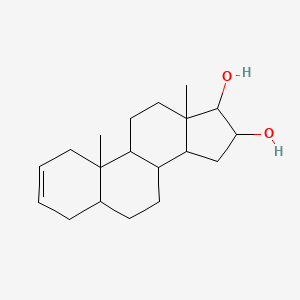


![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
